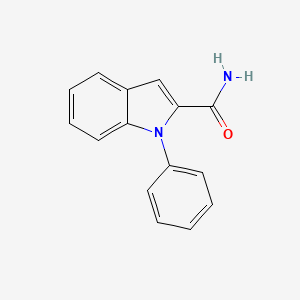

1-phenyl-1H-indole-2-carboxamide

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Chemical Biology

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and chemical biology due to its widespread presence in natural products and its versatile biological activities. mdpi.comnih.gov This structural motif is found in a vast array of bioactive compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and the ability of its nitrogen atom to participate in hydrogen bonding make it a key pharmacophore for interacting with a variety of biological targets. mdpi.com

The significance of the indole scaffold is underscored by its presence in numerous approved drugs and clinical candidates. These compounds exhibit a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. nih.govmdpi.com The versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its pharmacological profile. This adaptability has made the indole nucleus a central focus in the design and synthesis of novel therapeutic agents. mdpi.com

Overview of Carboxamide Derivatives as Pharmacologically Relevant Structures

The carboxamide functional group (-C(=O)N-) is another integral feature of many pharmacologically active compounds. Its prevalence in pharmaceuticals can be attributed to its metabolic stability and its capacity to form strong hydrogen bonds with biological macromolecules such as proteins and enzymes. nih.gov This ability to act as both a hydrogen bond donor and acceptor allows carboxamide-containing molecules to effectively bind to their biological targets, often with high affinity and selectivity.

Carboxamide derivatives have demonstrated a wide range of biological activities, including analgesic, anticonvulsant, and antimicrobial effects. The structural rigidity of the amide bond can also impart favorable conformational properties to a molecule, which is crucial for its interaction with a specific binding site. The incorporation of a carboxamide group into a drug candidate is a common strategy to enhance its pharmacokinetic and pharmacodynamic properties. nih.gov

Historical Context and Evolution of 1-Phenyl-1H-indole-2-carboxamide Studies

The exploration of indole-2-carboxamides as a class of bioactive molecules has evolved over several decades. Early research into indole chemistry laid the groundwork for the synthesis of various derivatives, including those with a carboxamide functionality at the 2-position. The addition of a phenyl group at the N-1 position of the indole ring, creating the this compound core structure, has been a subject of interest in the quest for novel therapeutic agents.

While specific historical milestones for the unsubstituted this compound are not extensively documented in readily available literature, the broader class of N-substituted indole-2-carboxamides has been the focus of numerous studies. For instance, research into this scaffold has led to the discovery of compounds with activity as cannabinoid receptor modulators and as potential anticancer agents. nih.gov

A significant area of investigation for the broader class of 1-H-indole-2-carboxamides has been their potential as inhibitors of the androgen receptor, which is a key target in the treatment of prostate cancer. nih.gov Studies have shown that compounds based on this scaffold can exhibit antiproliferative activity against various cancer cell lines. nih.govmdpi.com The general synthetic route to these compounds often involves the coupling of a 1-phenyl-1H-indole-2-carboxylic acid with an appropriate amine. nih.gov

The evolution of research in this area has been driven by the desire to develop more potent and selective drug candidates. Structure-activity relationship (SAR) studies of various substituted 1-phenyl-1H-indole-2-carboxamides have been conducted to understand how different functional groups on the indole ring and the N-phenyl group influence biological activity. These studies have provided valuable insights for the rational design of new derivatives with improved therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-10H,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVVLJKMYJRHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 1h Indole 2 Carboxamide and Its Analogues

Established Synthetic Routes to the 1-Phenyl-1H-indole Scaffold

The construction of the 1-phenyl-1H-indole scaffold, the central structural motif of the target compound, relies on established and versatile synthetic transformations. These routes typically involve the sequential or convergent formation of the indole (B1671886) ring, introduction of the phenyl group at the N1 position, and installation of the carboxamide functionality at the C2 position.

Indole Ring Formation Strategies

The formation of the indole ring is a cornerstone of this synthetic endeavor. Several classic and modern methods are employed to construct this bicyclic heteroaromatic system.

One of the most well-known methods is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org For the synthesis of indole-2-carboxylic acid derivatives, pyruvic acid can be used as the ketone component, followed by decarboxylation if the free indole is desired. wikipedia.org The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org

Another prominent strategy is the Hemetsberger–Knittel indole synthesis , which allows for the formation of indole-2-carboxylates. This method involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis and electrophilic cyclization of the resulting methyl-2-azidocinnamate. acs.org

Modern approaches often utilize transition metal catalysis. For instance, palladium-catalyzed domino reactions involving Sonogashira coupling followed by aminopalladation and reductive elimination can provide 2,3-substituted indoles in a one-pot procedure. organic-chemistry.org Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives also offers a route to indole synthesis. organic-chemistry.org

Introduction of the 1-Phenyl Moiety

The introduction of the phenyl group at the indole nitrogen (N1) is a critical step in the synthesis of the target scaffold. This can be achieved through various N-arylation reactions.

A common method is the Ullmann condensation , which involves the copper-catalyzed reaction of an indole with an aryl halide, such as bromobenzene. researchgate.net This reaction is effective for converting 1H-indoles into 1-phenylindoles. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful tool for N-arylation. These methods offer a broad substrate scope and good functional group tolerance. A palladium-catalyzed approach can be used to couple aryl bromides with hydrazones to form N-arylhydrazones, which can then undergo Fischer indole synthesis. wikipedia.org

In some cases, the phenyl group is introduced at an earlier stage of the synthesis. For example, starting with a substituted aniline (B41778) that already contains the phenyl group, subsequent reactions can be used to construct the fused pyrrole (B145914) ring.

Carboxamide Functionality Introduction at the 2-Position

The final key structural element, the carboxamide group at the C2 position, is typically introduced from a corresponding carboxylic acid or its ester derivative.

The most direct method involves the amidation of indole-2-carboxylic acid . This is commonly achieved by activating the carboxylic acid with a coupling agent, followed by reaction with an amine. A variety of coupling agents can be used, including 1,1'-carbonyldiimidazole (B1668759) (CDI), nih.govgoogle.com O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), researchgate.net and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP). acs.orgmdpi.com

Alternatively, the synthesis can proceed through an ester intermediate , such as ethyl indole-2-carboxylate (B1230498). nih.gov The ester can be hydrolyzed to the carboxylic acid, which is then converted to the carboxamide. nih.gov In some cases, the ester can be directly converted to the amide via aminolysis, although this is less common.

The synthesis of the precursor, indole-2-carboxylic acid, can be accomplished through various routes. One approach is the Fischer indole synthesis using 2-oxopropanoic acid, which directly yields the indole-2-carboxylic acid. nih.gov Another method involves the hydrolysis of an indole-2-carboxylate ester. nih.govnih.gov

Table 1: Key Reagents in the Synthesis of the 1-Phenyl-1H-indole-2-carboxamide Scaffold

| Reagent/Catalyst | Role | Relevant Synthetic Step |

| Phenylhydrazine | Starting material | Fischer Indole Synthesis |

| Pyruvic acid | Starting material | Fischer Indole Synthesis |

| Bromobenzene | Phenyl group source | Ullmann Condensation |

| Palladium catalysts (e.g., Pd(OAc)₂) | Catalyst | Cross-coupling reactions, Domino indolization |

| Copper catalysts (e.g., CuI) | Catalyst | Ullmann Condensation, Alkyne coupling |

| 1,1'-Carbonyldiimidazole (CDI) | Coupling agent | Carboxamide formation |

| HATU | Coupling agent | Carboxamide formation |

| BOP reagent | Coupling agent | Carboxamide formation |

Advanced Chemical Transformations and Derivatization Strategies

Once the this compound core is established, further chemical transformations can be employed to introduce a wide range of functional groups and structural modifications. These derivatization strategies are essential for exploring the structure-activity relationships of this class of compounds.

Functionalization at the Indole Nitrogen (N1)

While the primary focus is on the 1-phenyl substituted indole, it is noteworthy that the indole nitrogen can be a site for further functionalization. This is particularly relevant when considering the synthesis of analogues.

N-Alkylation of the indole nitrogen is a common transformation. This can be achieved by treating the N-unsubstituted indole with an alkyl halide in the presence of a base. researchgate.net For instance, base-mediated N-alkylation of an indole-2-carboxamide can be used to introduce various alkyl groups. nih.gov

Modifications at the Carboxamide Group

The carboxamide group at the C2 position offers a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of analogues.

N-Substitution of the Carboxamide: The hydrogen atoms on the amide nitrogen can be replaced with various substituents. For example, N-methylation of the amide can be performed. acs.org Additionally, more complex side chains can be introduced by coupling the indole-2-carboxylic acid with different primary or secondary amines. researchgate.netmdpi.com This allows for the exploration of a wide range of substituents on the amide nitrogen.

Modification of the Amide Linker: The nature of the linker between the indole core and the terminal group of the carboxamide can be altered. For instance, the amide bond can be reversed to create a different regioisomer. acs.org

Replacement with Isosteres: The carboxamide group can be replaced with other functional groups that are considered its bioisosteres. For example, replacement with a sulfonamide has been explored, although in some cases this led to a loss of biological activity. acs.org

Table 2: Examples of Derivatization Strategies

| Position of Modification | Type of Transformation | Example of Reagents/Conditions | Resulting Functional Group/Modification |

| Indole N1 | N-Alkylation | Alkyl halide, Base | N-Alkyl indole |

| Carboxamide N | N-Methylation | Methylating agent | N-Methyl carboxamide |

| Carboxamide N | N-Arylation/Alkylation | Coupling with various amines | N-Substituted carboxamides |

| Carboxamide | Amide bond reversal | Synthetic sequence alteration | Reversed amide |

| Carboxamide | Isosteric replacement | Sulfonyl chloride | Sulfonamide |

Substituent Introduction on the Phenyl Ring (N1-phenyl)

The introduction of substituents on the N1-phenyl ring of the indole-2-carboxamide scaffold is a key strategy for modulating the properties of these compounds. This is often achieved by starting with appropriately substituted anilines which are then used to construct the indole ring system, or by functionalizing a pre-existing N-phenyl indole.

One common approach involves the cyclization of intermediates derived from substituted anilines. For instance, a novel method for synthesizing 1-phenyl-1H-indole analogues involves the cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one intermediates. researchgate.net These intermediates can be prepared from a substituted aniline and an α-bromo ketone, followed by cyclization using trifluoroacetic acid in acetic acid to yield the target N-phenyl indoles. researchgate.net This method allows for the incorporation of various substituents on the N-phenyl ring, as dictated by the choice of the starting aniline.

Another versatile strategy is the Ugi four-component reaction (Ugi-4CR) followed by an acid-catalyzed cyclization. rsc.org This two-step process can utilize a wide range of substituted anilines, which react with glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide to form an Ugi adduct. Subsequent treatment with an acid like methanesulfonic acid at elevated temperatures affords the multi-substituted indole-2-carboxamide derivatives. rsc.org This method is notable for its ability to accommodate diverse functionalities on the aniline starting material, directly translating to a variety of substituents on the N1-phenyl ring of the final product.

Furthermore, N-aryl indole-2-carboxamides with various substituents on the N-aryl group have been synthesized and studied. For example, N-benzyl-indole-2-carboxamides, which are structurally related to N-phenyl derivatives, have been prepared with halogen substituents on the benzyl (B1604629) ring. The synthesis involves the reaction of 1-benzyl-1H-indole-2-carbonyl chloride with substituted benzylamines. tandfonline.com This highlights a general principle where the N-aryl moiety and its substituents can be introduced via the amine component during the final amidation step.

Table 1: Examples of Synthesized N-Aryl-1H-indole-2-carboxamides with Substituents on the N-Aryl Ring

| Compound Number | N-Aryl Group | Yield (%) | Melting Point (°C) | Reference |

| 2 | 4-chlorobenzyl | 77.4 | 174-178 | tandfonline.com |

| 4 | 2,4-dichlorobenzyl | 67.9 | 166-167 | tandfonline.com |

| 5 | 2,4-difluorobenzyl | 77.9 | 163-168 | tandfonline.com |

Elaboration of the Indole Ring System (e.g., C3, C5 substitutions)

Functionalization of the indole core, particularly at the C3 and C5 positions, is crucial for fine-tuning the biological activity of indole-2-carboxamides. A variety of methods have been established for the regioselective introduction of substituents at these positions.

C3-Position Substitution:

The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. youtube.com This inherent reactivity is widely exploited for functionalization.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position and occurs readily at room temperature. youtube.com

Metal-Free Alkylation: A metal-free, autotransfer-type reaction using cesium carbonate (Cs2CO3) and Oxone® can alkylate the C3 position of indoles with various alcohols. This method is noted for its broad substrate scope, tolerating various functional groups on the indole ring. chemrxiv.org

Acid-Mediated Hydroarylation: Under superacidic conditions using triflic acid, a direct dearomative addition of arenes to the C3 position of unprotected indoles can be achieved, generating 3-arylindolines. This represents an umpolung strategy, making the typically nucleophilic C3 position electrophilic. nih.gov

Precursor-Based Functionalization: Arenesulfonyl indoles serve as effective precursors for generating vinylogous imine intermediates under basic conditions. These intermediates can react with various nucleophiles to introduce substituents at the C3 position. researchgate.net

In the context of indole-2-carboxamides, C3-substituted analogues are often synthesized from a pre-functionalized indole-2-carboxylic acid. For example, 3-methylindole-2-carboxamides are synthesized starting from the Fisher indole cyclization of phenylhydrazine derivatives with 2-oxopropanoic acid to yield 3-methylindole-2-carboxylates. nih.gov Subsequent hydrolysis and amide coupling provide the desired C3-methylated products. nih.gov Similarly, other C3-alkyl or C3-hydroxymethyl groups can be introduced. mdpi.com

C5-Position Substitution:

While direct electrophilic substitution on the benzene (B151609) portion of the indole ring is less favorable than at C3, methods for C5-functionalization are well-developed, often starting from substituted phenylhydrazines in a Fischer indole synthesis. nih.gov

Fischer Indole Synthesis: This is a classic and versatile method where a substituted phenylhydrazine is reacted with a ketone or aldehyde. The choice of a phenylhydrazine with a substituent at the para-position (relative to the hydrazine (B178648) moiety) leads directly to a C5-substituted indole. This has been used to synthesize indole-2-carboxamides with C5-halogen (chloro, bromo) or C5-methyl groups. nih.govacs.org

Direct C-H Arylation: A regiocontrolled direct arylation of the indole C5 position can be achieved using a removable pivaloyl directing group at the C3 position. This palladium-catalyzed reaction demonstrates good functional group tolerance. nih.gov

Direct Iodination: A metal-free, regioselective C5-H direct iodination of indoles has been reported. This method proceeds via a radical pathway and offers a practical route to C5-iodoindoles, which can be further functionalized. researchgate.net

Table 2: Examples of C3 and C5 Substituted Indole-2-carboxamides

| Compound Number | C3-Substituent | C5-Substituent | Synthesis Note | Reference |

| 5a | Methyl | Chloro | Synthesized from 4-chlorophenylhydrazine (B93024) and 2-oxopropanoic acid. | nih.gov |

| 5b | Methyl | Chloro | Synthesized from 4-chlorophenylhydrazine and 2-oxopropanoic acid. | nih.gov |

| Vc | Ethyl | Chloro | Synthesized from a 5-chloro-3-ethyl-1H-indole-2-carboxylic acid precursor. | mdpi.com |

| Vd | Ethyl | Bromo | Synthesized from a 5-bromo-3-ethyl-1H-indole-2-carboxylic acid precursor. | mdpi.com |

| Ve | Hydroxymethyl | Chloro | Synthesized from a 5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxylic acid precursor. | mdpi.com |

| 3 | H | Cyclopropyl | Synthesized using 5-cyclopropyl-1H-indole-2-carboxylic acid. | acs.org |

| 8 | H | Fluoro | Synthesized using 5-fluoro-1H-indole-2-carboxylic acid. | acs.org |

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for the synthesis of indole derivatives. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency compared to traditional methods.

Other green chemistry strategies for indole synthesis that are applicable to indole-2-carboxylic acid precursors include the use of: researchgate.net

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields. For example, an improved procedure for synthesizing indole-2-carboxylic acid esters utilizes controlled microwave irradiation in the presence of an ionic liquid, achieving excellent yields (up to 97%) in a short time. researchgate.net

Ionic Liquids: Ionic liquids can serve as environmentally benign solvents and catalysts, often enabling reactions under milder conditions and with improved efficiency. researchgate.net

Water as a Solvent: Utilizing water as a reaction medium is a key goal of green chemistry, and various indole syntheses have been successfully adapted to aqueous conditions. researchgate.net

Nanocatalysts and Green Catalysts: The use of recoverable and reusable catalysts, including nanocatalysts, can improve the sustainability of synthetic processes. researchgate.net

These green methodologies offer significant advantages over conventional approaches by providing higher efficiency, shorter reaction times, and the use of less hazardous and expensive reagents, making the synthesis of this compound and its analogues more sustainable. researchgate.net

Computational and Theoretical Investigations of 1 Phenyl 1h Indole 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights into electronic structure, reactivity, and spectroscopic properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical behavior. Analysis of parameters like molecular orbital energies and electrostatic potential can elucidate key chemical features. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G**), are commonly employed to investigate their electronic properties.

A critical aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

The molecular electrostatic potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like 1-phenyl-1H-indole-2-carboxamide, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group, indicating their susceptibility to electrophilic attack, while the aromatic rings would exhibit varying potentials based on their electronic nature.

Reactivity Prediction and Reaction Mechanism Studies

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility.

For indole-2-carboxamides, reactivity prediction could involve modeling their behavior in various chemical environments, such as their susceptibility to electrophilic or nucleophilic attack at different positions on the indole or phenyl rings. These predictions are guided by the analysis of local reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, which identify the most reactive sites within the molecule.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. acs.org This theory is particularly useful in explaining pericyclic reactions, cycloadditions, and other concerted processes. acs.orgmdpi.com

In the context of this compound, FMO theory can be applied to understand its potential interactions with biological macromolecules or other reactants. The shapes and energies of the HOMO and LUMO would determine the preferred orientation and feasibility of such interactions. For instance, in a potential reaction, the indole ring could act as a nucleophile (donating from its HOMO) or an electrophile (accepting into its LUMO), depending on the nature of the reacting partner.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a flexible molecule like this compound.

The rotation around the single bonds, particularly the bond connecting the phenyl group to the indole nitrogen and the amide bond, allows the molecule to adopt various conformations. MD simulations can explore these different conformations and determine their relative stabilities. This is crucial for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the lowest energy conformation in solution. A study on N-tosyl-indole hybrid thiosemicarbazones utilized MD simulations to evaluate the binding mode of a derivative, highlighting the utility of this technique. nih.gov Similarly, systematic computational studies on N-arylsulfonyl-indole-2-carboxamide derivatives have employed MD simulations to explore their mechanisms of action. mdpi.com

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Binding Mode Prediction and Energetic Assessment

In a typical molecular docking study involving an indole-2-carboxamide derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, this compound, would be built and its geometry optimized. Docking software then systematically explores different binding poses of the ligand within the active site of the protein.

The quality of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. Analysis of this predicted binding mode can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For instance, in studies of other indole-2-carboxamides, the amide group is often found to form crucial hydrogen bonds with amino acid residues in the protein's active site. mdpi.com

The table below illustrates the type of data that can be generated from molecular docking studies, using hypothetical values for this compound with a generic receptor.

| Interaction Type | Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | ASP 85 | 2.1 |

| Hydrogen Bond | LYS 120 | 2.5 |

| Pi-Stacking | PHE 45 | 3.8 |

| Hydrophobic | LEU 80, VAL 110 | - |

Table 1: Hypothetical Binding Interactions of this compound

The table below presents hypothetical binding energy scores for this compound and a reference ligand.

| Compound | Docking Score (kcal/mol) |

| This compound | -8.5 |

| Reference Ligand | -9.2 |

Table 2: Hypothetical Energetic Assessment from Molecular Docking

It is important to emphasize that while these computational methods provide powerful insights, they are theoretical models. The results must be interpreted with an understanding of their inherent approximations and should ideally be validated through experimental data.

Identification of Key Interaction Sites

Computational studies, particularly molecular docking, have been instrumental in elucidating the key interaction sites of the this compound scaffold with various biological targets. The core structure, comprising the indole ring, the phenyl group at the N1 position, and the carboxamide at the C2 position, provides a framework for diverse molecular interactions.

Studies on indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators have revealed that the carboxamide functional group is essential for activity. nih.gov The indole ring itself is preferred for maintaining high binding affinity to the allosteric site. nih.gov Modifications at the C3 position of the indole ring and on the phenethyl moiety attached to the carboxamide nitrogen significantly influence the molecule's allosteric effects. nih.govnih.gov

In the context of androgen receptor (AR) inhibition, the 1H-indole-2-carboxamide scaffold has been identified as a potent blocker of the binding function 3 (BF3) allosteric site. researchgate.net Molecular docking and pharmacophore modeling have been used to understand the binding of these compounds within this site, suggesting their potential in overcoming resistance to conventional antiandrogens. researchgate.net

Furthermore, docking experiments with various kinases have highlighted specific interactions. For instance, certain indole-2-carboxamide derivatives have shown that the 2-phenyl indole NH moiety can form hydrogen bonds with key amino acid residues like Asp776 in the kinase domain. nih.gov QSAR studies on related indole-2-carboxamides have also pointed to the importance of electrostatic potential charges for biological activity. For CB1 antagonistic activity, an increased electrostatic potential charge at the C3 position may be favorable, whereas increased charge at the C2 and C7 positions may be unfavorable. ijpar.comresearchgate.net These findings underscore the critical role of the amide linker and specific regions of the indole core in forming hydrogen bonds and engaging in electrostatic interactions within target protein binding pockets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activities. nih.govsemanticscholar.org This approach is foundational in drug discovery for predicting the activity of new compounds, thereby optimizing lead compounds and reducing the time and cost associated with synthesis and testing. ijpar.comresearchgate.netjapsonline.com For indole-based compounds, 2D and 3D-QSAR models have been developed to predict their potential as inhibitors of various enzymes and receptors. semanticscholar.orgnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. mdpi.comresearchgate.net The process involves aligning the molecules and then calculating the steric (Lennard-Jones) and electrostatic (Coulombic) fields at various points on a 3D grid surrounding them. The resulting data is analyzed using partial least squares (PLS) to generate a model that can predict the activity of new compounds. nih.gov

For indole derivatives, CoMFA models have been successfully generated to understand their structure-activity relationships. For example, a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs as influenza A virus inhibitors produced a statistically significant CoMFA model when combining steric and electrostatic fields (CoMFA_SE), with a high training set correlation coefficient (r² train = 0.925) and a good cross-validated coefficient (q² = 0.59). semanticscholar.org The output of a CoMFA is often visualized as contour maps, which indicate regions where modifications to the molecule's steric bulk or electrostatic properties would likely enhance or diminish its biological activity.

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.comresearchgate.net This method uses a Gaussian function to calculate the similarity indices at the surrounding grid points, which avoids some of the singularities and artifacts that can occur with CoMFA's potential functions. nih.gov

CoMSIA models often provide a more detailed and interpretable picture of the SAR. In a study of 5-hydroxyindole-3-carboxylate derivatives, the CoMSIA model showed higher predictive power than the CoMFA model. nih.gov Similarly, for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide inhibitors, a CoMSIA model incorporating electrostatic, acceptor, and donor fields (CoMSIA_EAD) yielded a high training set correlation (r² train = 0.929) and a robust cross-validated coefficient (q² = 0.767). semanticscholar.org The resulting contour maps from CoMSIA provide a guide for drug design, highlighting where hydrophobicity, hydrogen bond donors, or acceptors are favorable or unfavorable for activity.

| Model | r² (Training Set) | q² (Cross-validated) | Field Contributions |

|---|---|---|---|

| CoMFA_SE | 0.925 | 0.590 | Steric, Electrostatic |

| CoMSIA_EAD | 0.929 | 0.767 | Electrostatic, H-bond Acceptor, H-bond Donor |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. japsonline.comnih.gov Various computational models are used to predict properties such as intestinal absorption, blood-brain barrier (BBB) penetration, metabolic stability, and potential for toxicity.

For diverse series of indole-2-carboxamide and related indole derivatives, ADME properties have been computationally evaluated. Studies have predicted good oral absorption for many such compounds, with zero violations of Lipinski's rule of five, suggesting good drug-like qualities. nih.gov For example, studies on certain indole derivatives predicted no inhibition of the critical metabolic enzyme Cytochrome P450 2D6 (CYP2D6) and no penetration of the blood-brain barrier, which can be desirable traits depending on the therapeutic target. japsonline.com

However, metabolic stability and solubility can be challenges for this class of compounds. Research on 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents revealed that while some analogs had improved metabolic stability in mouse liver microsomes, they often suffered from low kinetic solubility. nih.govacs.org It was noted that the planarity of these compounds was likely linked to their poor solubility, a factor that must be addressed during lead optimization. nih.gov

| Property | Predicted Outcome/Parameter | Reference |

|---|---|---|

| Oral Absorption | Good; No violations of Lipinski's Rule | nih.gov |

| BBB Penetration | Predicted to be non-penetrant | japsonline.com |

| CYP2D6 Inhibition | Predicted to be non-inhibitory | japsonline.com |

| Human Intestinal Absorption (HIA) | Well-absorbed | japsonline.com |

| Metabolic Stability | Variable; Can show high intrinsic clearance in liver microsomes | nih.govacs.org |

| Aqueous Solubility | Often low; Linked to molecular planarity | nih.gov |

Investigation of Biological Activities and Molecular Interactions of 1 Phenyl 1h Indole 2 Carboxamide Derivatives

Target Identification and Mechanistic Studies

Cannabinoid CB1 Receptor Allosteric Modulation

Derivatives of 1-phenyl-1H-indole-2-carboxamide have been identified as allosteric modulators of the CB1 receptor. nih.govsemanticscholar.org Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that can alter the binding and/or efficacy of orthosteric ligands. mdpi.com This modulation offers a nuanced approach to influencing receptor activity, potentially providing therapeutic advantages over direct agonists or antagonists. mdpi.com The indole-2-carboxamide scaffold has proven to be a versatile template for the development of such allosteric modulators. nih.gov

The equilibrium dissociation constant (K_B) is a measure of the binding affinity of a ligand for a receptor. A lower K_B value indicates a higher binding affinity. For allosteric modulators, the K_B reflects their affinity for the allosteric binding site on the receptor. Structure-activity relationship (SAR) studies have revealed that modifications to the indole-2-carboxamide scaffold significantly impact the K_B at the CB1 receptor.

Key structural features influencing the K_B include the nature of the substituent at the C5 position of the indole (B1671886) ring, the length of the alkyl chain at the C3 position, and the substituent on the phenyl ring. For instance, the presence of an electron-withdrawing group at the C5 position and an N,N-dimethylamino group on the phenyl ring have been shown to be favorable for binding affinity. nih.gov

One study identified 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide as having a particularly low K_B of 89.1 nM, indicating strong binding to the allosteric site. nih.gov In contrast, another derivative, 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a), exhibited a much higher K_B of 5778 nM, signifying weaker binding affinity.

Table 1: Equilibrium Dissociation Constants (K_B) of Selected this compound Derivatives at the CB1 Receptor

| Compound | K_B (nM) |

|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 |

| 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) | 5778 |

Data sourced from multiple scientific studies.

The allosteric binding cooperativity factor (α) quantifies the extent to which an allosteric modulator alters the binding of an orthosteric ligand. An α value greater than 1 indicates positive cooperativity, meaning the allosteric modulator enhances the binding of the orthosteric ligand. Conversely, an α value less than 1 signifies negative cooperativity, where the allosteric modulator reduces orthosteric ligand binding. An α value of 1 indicates neutral cooperativity.

Several this compound derivatives have demonstrated significant positive cooperativity with the orthosteric CB1 receptor agonist [3H]CP55,940. nih.gov This positive cooperativity is a hallmark of their function as positive allosteric modulators (PAMs) of agonist binding.

Notably, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was found to have a strikingly high α value of 24.5. nih.gov Another compound, 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b), also exhibited a remarkably high cooperativity factor of 17.6 for the binding of CP55,940. mdpi.com These high α values indicate a substantial enhancement of orthosteric agonist binding in the presence of these allosteric modulators.

Table 2: Allosteric Binding Cooperativity Factor (α) of Selected this compound Derivatives at the CB1 Receptor with [3H]CP55,940

| Compound | α Value |

|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 24.5 |

| 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) | 11.9 |

Data sourced from multiple scientific studies.

The functional consequences of allosteric modulation by this compound derivatives extend beyond simply altering orthosteric ligand binding; they also profoundly impact receptor signaling. A fascinating aspect of these compounds is their ability to exhibit "biased signaling," where they differentially affect various downstream signaling pathways.

While many of these indole-2-carboxamides act as positive allosteric modulators of agonist binding, they paradoxically function as negative allosteric modulators of G-protein-mediated signaling. nih.govmdpi.com For instance, although they enhance the binding of agonists like CP55,940, they antagonize agonist-induced G-protein coupling to the CB1 receptor. nih.gov This is evidenced by a reduction in agonist-stimulated [35S]GTPγS binding, a functional assay for G-protein activation.

This decoupling of agonist binding from G-protein activation is a prime example of biased signaling. Furthermore, some of these allosteric modulators have been shown to promote G-protein-independent signaling pathways. For example, certain derivatives can induce β-arrestin-mediated downstream activation of extracellular signal-regulated kinase (ERK) signaling. nih.govmdpi.com This suggests that these compounds stabilize a receptor conformation that is unfavorable for G-protein coupling but can still engage with other signaling proteins like β-arrestin.

This differential regulation of signaling pathways highlights the potential of these allosteric modulators to fine-tune the physiological responses mediated by the CB1 receptor, potentially separating therapeutic effects from unwanted side effects.

Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism

In addition to their activity at the CB1 receptor, certain this compound derivatives have been investigated as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. mdpi.com TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin, the pungent component of chili peppers. mdpi.com Agonism at the TRPV1 receptor can lead to an initial sensation of pain or heat, followed by a period of desensitization, which forms the basis for the analgesic effects of some TRPV1 agonists. mdpi.com

The interaction of this compound derivatives with the TRPV1 receptor has been characterized by their efficacy, potency (EC50), and ability to induce desensitization (IC50). Efficacy refers to the maximal response a compound can elicit, while potency (EC50) is the concentration required to produce 50% of the maximal response. Desensitization (IC50) is the concentration of the agonist that reduces the response to a subsequent application of an agonist by 50%.

In one study, a series of novel indole-2-carboxamides were synthesized and evaluated for their ability to modulate TRPV1. Several compounds were identified as effective TRPV1 agonists. For example, one of the most promising derivatives exhibited an EC50 value in the low nanomolar range (0.0365 µM) and an efficacy of over 60%. mdpi.com Other interesting compounds in the series also showed good potency, with EC50 values ranging from 0.18 µM to 0.34 µM. mdpi.com

The ability of these compounds to induce desensitization of the TRPV1 receptor was also assessed. The desensitization properties are crucial for the potential therapeutic application of TRPV1 agonists as analgesics. The study reported IC50 values for desensitization, providing a quantitative measure of this effect.

Table 3: Efficacy, Potency (EC50), and Desensitization (IC50) of Selected this compound Derivatives at the TRPV1 Receptor

| Compound | Efficacy (%) | EC50 (µM) | IC50 (µM) |

|---|---|---|---|

| Compound 5a | 54.0 | 2.3 | >10 |

| Compound 6a | 63.8 | 0.34 | 0.53 |

| Compound 6g | 61.2 | 0.0365 | 0.12 |

Data adapted from a study on novel indole-2-carboxamide TRPV1 agonists. mdpi.com

Selectivity against Related Ion Channels (e.g., TRPA1)

Derivatives of the indole-2-carboxamide scaffold have been investigated for their activity on Transient Receptor Potential (TRP) ion channels, which are implicated in pain and inflammation. mdpi.com While some series of indole-2-carboxamides have been designed as agonists for the TRPV1 ion channel, a key aspect of their development is ensuring selectivity over related channels like the TRP ankyrin-1 (TRPA1) channel. mdpi.comresearchgate.net For the most promising TRPV1 agonist derivatives, their selectivity over TRPA1 has been evaluated to ensure targeted activity and avoid off-target effects. mdpi.comresearchgate.net This is crucial as both channels are involved in nociception, and selective modulation is key for developing targeted therapeutic agents. mdpi.com Other research has focused on identifying novel oxindole derivatives that act as TRPA1 antagonists for pain treatment. nih.gov

Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2/Mcl-1 Dual Inhibition)

A significant area of investigation for 1-phenyl-1H-indole derivatives is their potential as anti-cancer agents through the inhibition of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. nih.gov Proteins like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1) are crucial for tumor cell survival and progression, making them validated targets for cancer therapy. nih.govnih.gov

Researchers have designed and synthesized series of 1-phenyl-1H-indole derivatives that demonstrate potent dual inhibitory activities against Bcl-2 and Mcl-1. nih.gov Notably, some of these active compounds show this potent inhibition of Bcl-2/Mcl-1 without binding to another related protein, Bcl-XL. nih.gov For instance, one study identified compound 9k as having the best inhibitory activity against both Bcl-2 and Mcl-1 proteins, with IC50 values of 7.63 µM and 1.53 µM, respectively, which is comparable to the control AT-101. researchgate.net

Table 1: Inhibitory Activity of Indole Derivatives against Bcl-2 Family Proteins

| Compound | Target Protein | IC50 (µM) |

| 9k | Bcl-2 | 7.63 |

| 9k | Mcl-1 | 1.53 |

This table presents the half-maximal inhibitory concentration (IC50) values for a representative indole derivative against specific anti-apoptotic proteins. researchgate.net

Protein-Protein Interaction Disruption

The anti-apoptotic function of proteins like Bcl-2 and Mcl-1 is mediated primarily through protein-protein interactions (PPIs). nih.govnih.gov They bind to and sequester pro-apoptotic proteins (like Bax and Bak), preventing the initiation of programmed cell death. nih.gov The this compound derivatives function by disrupting these critical PPIs. nih.govresearchgate.net By binding to a hydrophobic groove on the surface of the anti-apoptotic proteins, these small molecules mimic the action of natural pro-apoptotic BH3-only proteins. mdpi.com This competitive binding releases the pro-apoptotic proteins, allowing them to trigger the apoptotic cascade. mdpi.com Molecular docking studies have indicated that these indole derivatives can bind to the active pockets of Bcl-2 and Mcl-1 through various forces, including hydrogen bonds and Van der Waals forces, effectively blocking the protein-protein interactions that promote cancer cell survival. researchgate.net

Induction of Apoptosis in Specific Cell Lines

The disruption of Bcl-2/Mcl-1 interactions by this compound derivatives leads directly to the induction of apoptosis in cancer cells. nih.govnih.gov This pro-apoptotic activity has been confirmed in various human cancer cell lines. For example, certain indole-2-carboxamide derivatives have been shown to induce apoptosis by activating caspases, which are key proteases in the apoptotic pathway. nih.gov

Studies have measured the activation of specific caspases, such as caspase-3, which is a critical executioner caspase. nih.govtandfonline.com The most effective derivatives were evaluated as caspase-3 activators against cell lines like the human epithelial cancer cell line (A-549) and the human breast cancer cell line (MCF-7). nih.govnih.gov In one study, compounds 5d , 5e , and 5h were found to increase Cytochrome C levels—a key event in initiating apoptosis—by 13 to 16 times compared to untreated control cells in the MCF-7 cell line. nih.gov These compounds also demonstrated significant increases in the levels of caspases 3, 8, and 9, and the pro-apoptotic protein Bax, while decreasing levels of the anti-apoptotic Bcl-2 protein. nih.gov

Kinase Inhibition Profiles (e.g., EGFR, VEGFR-2, BRAF^V600E)

Indole-2-carboxamide derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov A number of these compounds have been investigated as multi-target kinase inhibitors, with significant activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAF^V600E mutant. nih.govmdpi.com

In one study, a series of indole-based derivatives demonstrated promising antiproliferative activity. nih.gov The most potent compounds were further tested for their kinase inhibitory effects. Compound Va showed the highest inhibitory activity against EGFR with an IC50 value of 71 ± 06 nM, which was more potent than the reference drug erlotinib (IC50 = 80 ± 05 nM). nih.gov The same set of compounds also inhibited BRAF^V600E with IC50 values ranging from 77 nM to 107 nM. nih.gov

Other research has focused on developing dual inhibitors. Some indole-2-carboxamides have been identified as dual EGFR/VEGFR-2 inhibitors, while others act as dual EGFR/CDK2 inhibitors. nih.govrsc.orgnih.gov For example, compounds 5d , 5e , and 5h showed strong inhibitory effects on both EGFR and CDK2. nih.gov The development of such dual-target inhibitors is an attractive strategy in cancer therapy to achieve synergistic effects and overcome resistance. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Indole-2-Carboxamide Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference Drug | Reference IC50 (nM) |

| Va | EGFR | 71 ± 06 | Erlotinib | 80 ± 05 |

| Ve | BRAF^V600E | 77 ± 08 | Vemurafenib | 60 ± 05 |

| Vf | BRAF^V600E | 89 ± 09 | Vemurafenib | 60 ± 05 |

| Vg | BRAF^V600E | 107 ± 11 | Vemurafenib | 60 ± 05 |

| Vh | BRAF^V600E | 94 ± 10 | Vemurafenib | 60 ± 05 |

| 5c | CDK2 | 46 ± 05 | Roscovitine | 20 ± 03 |

| 5g | CDK2 | 33 ± 04 | Roscovitine | 20 ± 03 |

This table summarizes the half-maximal inhibitory concentration (IC50) values for various indole-2-carboxamide derivatives against key cancer-related kinases. nih.govrsc.org

Enzyme Inhibition and Receptor Binding Studies (General)

Beyond their roles in cancer-related pathways, indole-2-carboxamide derivatives have been explored for their interactions with other receptor systems. A notable example is their activity as allosteric modulators of the cannabinoid CB1 receptor, which is the most abundant G-protein coupled receptor (GPCR) in the brain. nih.gov

The compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569) is a well-known allosteric modulator for the CB1 receptor. nih.gov This scaffold has been used to design novel modulators with photoactivatable functionalities to map the allosteric binding site. nih.gov Depending on the specific signaling pathway being studied, these compounds can act as either positive or negative allosteric modulators. nih.gov Other studies have demonstrated that some indole-2-carboxamide derivatives possess selective cannabinoid receptor 2 (CB2) agonistic activity. rsc.org Additionally, a library of 1H-indole-2-carboxamides was discovered to be inhibitors of the Androgen Receptor Binding Function 3 (BF3), presenting a potential alternative treatment for castration-resistant prostate cancers. acs.org

Cellular Mechanisms of Action

The molecular interactions of this compound derivatives translate into distinct cellular mechanisms that underpin their therapeutic potential. Their primary cellular effect, particularly in oncology, is the induction of apoptosis. nih.gov By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, these compounds trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from mitochondria and the subsequent activation of caspase cascades. nih.gov This leads to programmed cell death in cancer cells.

Furthermore, the inhibition of key kinases such as EGFR and VEGFR-2 has profound effects on cellular signaling. nih.govnih.gov Blocking the EGFR pathway disrupts signals that drive cell growth and proliferation. nih.gov Inhibition of VEGFR-2, a key regulator of angiogenesis, can prevent the formation of new blood vessels that tumors need to grow and metastasize. nih.govfrontiersin.org In some cases, these compounds have been shown to cause cell cycle arrest, for example, at the G2/M phase, which further halts cell proliferation. acs.org The multi-targeted nature of some of these derivatives, simultaneously hitting multiple critical pathways, represents a powerful cellular mechanism to suppress tumor growth and survival. nih.govacs.org

Effects on Cell Proliferation and Viability in In Vitro Models

Derivatives of this compound have been the subject of numerous studies to evaluate their antiproliferative and cytotoxic effects against various cancer cell lines. These investigations are crucial in the quest for novel anticancer agents.

A series of novel indole-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against a panel of four human cancer cell lines: pancreatic cancer (Panc-1), breast cancer (MCF-7), colon cancer (HT-29), and human epithelial cancer (A-549). The results, measured as the median inhibitory concentration (IC50), indicated promising activity for several compounds. For instance, some derivatives demonstrated GI50 values (a measure of growth inhibition) ranging from 26 nM to 86 nM, which is comparable to the reference drug erlotinib (33 nM) mdpi.com. Notably, the viability of these compounds was assessed on the non-cancerous human mammary gland epithelial (MCF-10A) cell line, where they showed minimal cytotoxicity, with cell viability remaining above 89% at a concentration of 50 µM mdpi.com.

Another study focused on a different set of indole-2-carboxamide derivatives and their effects on A549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) cancer cell lines. One of the most potent derivatives in this series exhibited a GI50 value of 0.95 µM across the four cell lines, proving to be more potent than the standard chemotherapeutic agent doxorubicin (GI50 = 1.10 µM) in certain cell lines nih.gov. Importantly, these compounds were found to have no cytotoxic effects on the normal MCF-10A cell line at concentrations up to 50 µM, with cell viability exceeding 83% nih.gov. The mechanism of action for some of these potent compounds was linked to the induction of apoptosis, evidenced by a significant increase in the levels of active caspase-3 and cytochrome C in MCF-7 cells nih.gov.

Further research into thiazolyl-indole-2-carboxamide derivatives revealed a broad spectrum of cytotoxic effects against various cancer cell lines. Specific compounds from this series demonstrated exceptional cytotoxicity, with IC50 values as low as 6.10 ± 0.4 μM against the MCF-7 cell line acs.org. The design of these hybrid molecules, combining the indole and thiazole rings, aimed to leverage the known anticancer properties of both scaffolds acs.org.

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cell Line | IC50 / GI50 (µM) | Reference |

| Derivative Series 1 | |||

| Va | Panc-1, MCF-7, HT-29, A-549 (Mean) | 0.026 | mdpi.com |

| Ve | Panc-1, MCF-7, HT-29, A-549 (Mean) | 0.048 | mdpi.com |

| Vf | Panc-1, MCF-7, HT-29, A-549 (Mean) | 0.035 | mdpi.com |

| Vg | Panc-1, MCF-7, HT-29, A-549 (Mean) | 0.041 | mdpi.com |

| Vh | Panc-1, MCF-7, HT-29, A-549 (Mean) | 0.038 | mdpi.com |

| Derivative Series 2 | |||

| 5e | A-549, MCF-7, Panc-1, HT-29 (Mean) | 0.95 | nih.gov |

| Thiazolyl-indole-2-carboxamide Series | |||

| 6i | MCF-7 | 6.10 ± 0.4 | acs.org |

| 6v | MCF-7 | 6.49 ± 0.3 | acs.org |

Investigation of Antioxidant Properties

The antioxidant potential of indole derivatives has been a subject of interest, with studies indicating their ability to scavenge free radicals and protect against oxidative stress. A study on a series of N-substituted indole-2- and 3-carboxamides investigated their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation and superoxide anion formation. Several compounds exhibited a significant decrease in lipid peroxidation levels at a concentration of 10-4 M, comparable to the antioxidant vitamin E (α-tocopherol) researchgate.net. Certain derivatives were also found to be highly efficient inhibitors of superoxide anion formation researchgate.net.

Another study focused on the antioxidant properties of newly synthesized indole-2-carboxamide and 3-acetamide derivatives. The compounds were tested for their effects on heme oxygenase (HO) activity, an enzyme that provides cytoprotection against oxidative stress, and their ability to inhibit the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. One of the indole-2-carboxamide derivatives, N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide, was identified as the most potent activator of HO at a 10-4 M concentration nih.gov.

The antioxidant capacity of various 2-phenyl-1H-indoles has also been evaluated using the phosphomolybdenum reduction method and DPPH free radical scavenging assay. The results indicated that compounds with electron-donating substituents tended to be better antioxidants researchgate.netijpsonline.com. The 2-phenyl-1H-indole scaffold demonstrated superior antioxidant properties compared to benzimidazole derivatives, which was attributed to the electronic characteristics of the respective ring systems researchgate.netijpsonline.com.

The following table presents the antioxidant activity of selected indole-2-carboxamide derivatives from a study by Ölgen et al.

| Compound | Assay | Activity at 10-4 M |

| 1 | Lipid Peroxidation Inhibition | Significant Decrease |

| 8 | Lipid Peroxidation Inhibition | Significant Decrease |

| 10 | Lipid Peroxidation Inhibition | Significant Decrease |

| 8 | Superoxide Anion Inhibition | Highly Efficient |

| 10 | Superoxide Anion Inhibition | Highly Efficient |

| N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide 3 | Heme Oxygenase Activation | Most Potent Activator |

| N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide 8 | DPPH Inhibition | Most Potent Inhibitor |

Phenotypic Screening and Hit Identification

Phenotypic screening has proven to be a valuable strategy for the discovery of novel bioactive compounds, including derivatives of this compound. This approach involves screening compound libraries in cell-based or whole-organism models to identify molecules that elicit a desired phenotypic change, without prior knowledge of the molecular target.

A notable example of this approach is the identification of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity. Through a cell-based high-content screening (HCS) of a commercial library of small molecules, three hits containing an indole core were identified as active against the intracellular amastigote forms of T. cruzi nih.gov. These initial hits displayed moderate in vitro potency and good selectivity over the host cells nih.gov. A good hit in this context is defined by a pEC50 > 5.5 (ideally > 6.0) against intracellular T. cruzi amastigotes, combined with at least a 10-fold selectivity nih.gov.

The identified hits from the phenotypic screen then serve as the starting point for medicinal chemistry optimization efforts. In the case of the anti-T. cruzi compounds, further structure-activity relationship (SAR) studies were conducted to improve their potency and physicochemical properties nih.gov. This process of hit-to-lead optimization is a critical step in drug discovery and is guided by the initial findings from the phenotypic screen.

Phenotypic drug discovery offers the advantage of identifying compounds with novel mechanisms of action and can reveal unexpected polypharmacology, where a compound interacts with multiple targets to produce its therapeutic effect nih.gov. The success of phenotypic screening in identifying promising this compound derivatives highlights the power of this approach in modern drug discovery.

Future Research Directions and Translational Perspectives for 1 Phenyl 1h Indole 2 Carboxamide Derivatives

Exploration of Novel Biological Targets for Therapeutic Intervention

The therapeutic promise of 1-phenyl-1H-indole-2-carboxamide derivatives is underscored by their activity against a diverse range of biological targets. While significant progress has been made, future research should focus on systematically exploring novel and challenging targets to address unmet medical needs.

Derivatives of the parent indole-2-carboxamide structure have been identified as potent modulators of various proteins implicated in a multitude of diseases. These include kinases, ion channels, nuclear receptors, and transport proteins. For instance, certain derivatives act as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling pathway involved in inflammatory diseases like ulcerative colitis. nih.gov Others have been developed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation. mdpi.comresearchgate.net

In oncology, this scaffold has proven particularly fruitful, yielding compounds that inhibit multiple kinases crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com Further research has identified derivatives that act as dual inhibitors of EGFR and Cyclin-dependent kinase 2 (CDK2) nih.gov, inhibitors of the Androgen Receptor Binding Function 3 (BF3) for prostate cancer acs.org, and modulators of the orphan nuclear receptor Nur77 for triple-negative breast cancer. nih.gov

Beyond these areas, indole-2-carboxamides have shown activity as allosteric modulators for the cannabinoid CB1 receptor nih.gov, inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter for tuberculosis nih.gov, and agents with anti-Trypanosoma cruzi activity for Chagas disease. nih.govacs.org

Future exploration should expand this target landscape. Investigating G-protein coupled receptors (GPCRs), epigenetic modifiers (e.g., histone deacetylases, methyltransferases), and components of protein degradation pathways (e.g., E3 ligases for PROTAC development) could uncover new therapeutic applications. High-throughput screening of diverse indole-2-carboxamide libraries against panels of emerging drug targets will be instrumental in identifying novel starting points for drug discovery programs.

Table 1: Selected Biological Targets of Indole-2-Carboxamide Derivatives

| Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| Kinases | ASK1 | Inflammatory Diseases |

| Kinases | EGFR, BRAFV600E, VEGFR-2, CDK2 | Oncology |

| Ion Channels | TRPV1 | Pain, Inflammation |

| Nuclear Receptors | Androgen Receptor (BF3) | Oncology |

| Nuclear Receptors | Nur77 | Oncology |

| GPCRs | Cannabinoid CB1 Receptor (Allosteric Site) | Neurology, Metabolism |

| Transport Proteins | MmpL3 | Infectious Disease (Tuberculosis) |

Development of Advanced Synthetic Methodologies

The synthesis of diverse and complex this compound derivatives is fundamental to exploring their structure-activity relationships (SAR). While established methods such as Fisher Indole (B1671886) cyclization and standard amide coupling reactions are routinely used nih.gov, the future of this field depends on the development of more advanced, efficient, and versatile synthetic strategies.

Current synthetic routes often involve multi-step procedures. For example, the synthesis can begin with a Fisher Indole cyclization of phenyl hydrazine (B178648) hydrochloride derivatives with 2-oxopropanoic acid, followed by alkaline hydrolysis of the resulting ester, and finally amide coupling with the desired amine using reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). mdpi.comnih.gov Other established methods include the Japp-Klingermann/Fischer-indole synthesis, aerobic cross-dehydrogenative coupling, and the Hemetsberger indole synthesis to create substituted indole cores. nih.govacs.org

Future research in synthetic methodology should aim to:

Enhance Diversity: Employ late-stage functionalization techniques, such as C-H activation, to rapidly modify the core scaffold and introduce a wide range of substituents. This would allow for the creation of large, diverse chemical libraries for screening.

Utilize Novel Coupling Reactions: Explore and implement modern cross-coupling reactions, like the Suzuki-Miyaura coupling, to attach various aryl or heterocyclic moieties to the indole ring, expanding the accessible chemical space. nih.govacs.org

Incorporate Photoredox and Electrochemical Catalysis: These modern synthetic tools can enable novel transformations under mild conditions, providing access to previously inaccessible chemical structures.

The development of robust and scalable synthetic routes is a prerequisite for the translational progression of any lead compound from the laboratory to preclinical and clinical development.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies hold immense potential for the design of novel this compound derivatives. AI/ML can accelerate the design-make-test-analyze cycle, reduce costs, and increase the success rate of identifying clinical candidates. bohrium.comnih.gov

Future applications in this specific area include:

Predictive Modeling: Training ML models on existing SAR data for indole-2-carboxamides to predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of virtual compounds. This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. researchgate.net

De Novo Design: Utilizing generative AI models to design entirely new indole-2-carboxamide derivatives with desired properties. These models can learn the underlying chemical patterns from known active molecules and generate novel structures optimized for potency against a specific target and favorable drug-like properties.

Target Identification: AI algorithms can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate novel biological targets for which indole-2-carboxamide derivatives might be effective modulators.

Synthesis Planning: Retrosynthesis AI tools can predict viable and efficient synthetic pathways for novel, computer-generated compound designs, bridging the gap between virtual design and laboratory synthesis.

By leveraging AI and ML, researchers can more effectively navigate the complex chemical space of this compound derivatives to design next-generation therapeutic agents with improved efficacy and safety profiles. nih.govresearchgate.net

Mechanistic Elucidation of Observed Biological Activities (e.g., Molecular Signaling Pathways)

A deep understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational optimization and clinical translation. While many studies report on the inhibitory concentrations or binding affinities of these compounds, future research must place a greater emphasis on elucidating the downstream molecular signaling pathways they modulate.

For example, a derivative identified as an ASK1 inhibitor was shown to mechanistically repress the phosphorylation of the ASK1-p38/JNK signaling pathways, which in turn suppresses the overexpression of inflammatory cytokines. nih.gov In the context of cancer, a Nur77 modulator was found to induce caspase-dependent apoptosis by mediating the TP53 phosphorylation pathway and causing mitochondrial dysfunction. nih.gov

Future mechanistic studies should employ a range of advanced techniques to:

Identify Direct Binding Partners: Utilize chemoproteomics and photoaffinity labeling to confirm the direct molecular target(s) of active compounds and identify potential off-targets. nih.gov

Profile Downstream Signaling: Use transcriptomics (RNA-seq) and proteomics to obtain an unbiased, global view of the changes in gene expression and protein phosphorylation that occur in cells upon treatment with a compound.

Validate Pathway Modulation: Conduct targeted biochemical and cell-based assays, such as Western blotting, reporter gene assays, and immunofluorescence, to validate the key signaling nodes and pathways identified in global profiling experiments.

A thorough mechanistic understanding not only strengthens the rationale for developing a specific compound but also helps in identifying patient populations most likely to respond to the therapy and in discovering biomarkers for monitoring therapeutic response.

Preclinical Efficacy Studies in Relevant Disease Models (focus on molecular endpoints)

Translating promising in vitro activity into in vivo efficacy is a critical step in drug development. For this compound derivatives, future research must involve rigorous preclinical efficacy studies in animal models that accurately recapitulate human disease. A key focus of these studies should be the measurement of molecular endpoints to demonstrate target engagement and mechanism of action in vivo.

Previous studies have demonstrated the in vivo potential of this scaffold. In a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis, an ASK1 inhibitor derivative demonstrated significant efficacy by attenuating body weight loss, colonic shortening, and reducing inflammatory cell infiltration in colon tissues. nih.gov In an oncology setting, another derivative was shown to significantly suppress MDA-MB-231 xenograft tumor growth in mice. nih.gov

Future preclinical studies should be designed to:

Utilize Genetically Engineered and Patient-Derived Models: Move beyond simple cell line xenografts to more sophisticated models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), which better predict clinical outcomes.

Measure Target Engagement: Develop and implement assays (e.g., immunohistochemistry, targeted mass spectrometry) to measure the extent to which the drug binds to and modulates its target in tumor or diseased tissue.

Quantify Pharmacodynamic Biomarkers: Measure downstream molecular markers that confirm the drug is having the desired biological effect. For a kinase inhibitor, this could be the level of phosphorylation of a key substrate protein in the target tissue. For the ASK1 inhibitor, this involved measuring levels of inflammatory cytokines. nih.gov

These detailed preclinical studies, with a strong focus on molecular endpoints, are essential for building a robust data package to support the advancement of this compound derivatives into clinical trials.

Table 2: Examples of Preclinical Models and Molecular Endpoints

| Disease Area | Preclinical Model | Compound Type | Molecular Endpoints Measured |

|---|---|---|---|

| Inflammatory Disease | DSS-induced mouse model of ulcerative colitis | ASK1 Inhibitor | Phosphorylation of ASK1-p38/JNK, expression of inflammatory cytokines, inflammatory cell infiltration. nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 1-phenyl-1H-indole-2-carboxamide derivatives?

The most common method involves coupling indole-2-carboxylic acid derivatives with substituted amines or aromatic amines. For example, ethyl-1H-indole-2-carboxylate can react with aminobenzophenones in dimethylformamide (DMF) using sodium ethoxide as a base at elevated temperatures (100–150°C). Purification typically employs column chromatography with solvent gradients (e.g., 0–30% ethyl acetate in hexane) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .

Q. How should researchers handle this compound derivatives safely in the laboratory?

Wear full protective clothing, including P95 respirators or OV/AG/P99 filters (US/EU standards), and avoid environmental release. Ensure proper ventilation and use fume hoods during synthesis. While acute toxicity data for this compound are limited, related indole derivatives show no carcinogenic classification per IARC, ACGIH, or OSHA .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Use H and C NMR to confirm substituent positions and purity. HRMS validates molecular weight, while elemental analysis ensures stoichiometric accuracy. Infrared (IR) spectroscopy helps identify functional groups like amides or carbonyls. For crystalline derivatives, X-ray crystallography via software like ORTEP-3 or WinGX provides structural elucidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for indole-2-carboxamide derivatives with bulky substituents?

Modify solvent polarity (e.g., DMF vs. dichloromethane) and reaction temperature to balance steric hindrance and reactivity. For example, using oxalyl chloride in dichloromethane with catalytic DMF at 0–20°C efficiently generates acid chlorides for amide coupling. Trituration with acetone or ether improves purity . Advanced purification techniques like Combiflash chromatography with gradient elution (0–25% ethyl acetate) enhance yield .

Q. What strategies resolve contradictions in biological activity data for structurally similar indole-2-carboxamides?

Conduct systematic structure-activity relationship (SAR) studies by varying substituents (e.g., halogenation at position 5 or alkylation at position 3). Compare in vitro assays (e.g., enzyme inhibition) with in vivo models (e.g., Triton WR-1339-induced hyperlipidemia in rats). Conflicting results may arise from pharmacokinetic differences, requiring metabolite profiling or bioavailability studies .

Q. How can computational tools aid in predicting the physicochemical properties of novel this compound derivatives?

Use software like Gaussian or Schrödinger Suite to calculate logP, pKa, and topological polar surface area (TPSA). Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., lipid metabolism enzymes). Validate predictions with experimental data, such as HPLC-measured logD or cytotoxicity assays .

Q. What methodologies address missing toxicological or stability data for novel indole-2-carboxamides?

Perform accelerated stability studies under varying pH, temperature, and light conditions. Use Ames tests for mutagenicity and acute oral toxicity studies in rodents. For compounds with undefined decomposition products, employ LC-MS to identify degradation pathways .

Methodological Notes

- Synthesis Optimization : Always monitor reactions via TLC and optimize solvent/base combinations for sterically hindered substrates .

- Data Interpretation : Cross-validate crystallographic data (ORTEP-3) with computational models to resolve structural ambiguities .

- Biological Assays : Use hyperlipidemic rat models to evaluate lipid-lowering activity, ensuring dose-response relationships are established .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|